![molecular formula C7H11NO B588695 (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one CAS No. 159172-92-6](/img/structure/B588695.png)
(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one
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Overview
Description
“(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one” is a chemical compound with the molecular formula C6H8O . It has an average mass of 96.127 Da and a monoisotopic mass of 96.057518 Da . It has 2 defined stereocentres .
Synthesis Analysis
An efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene has been described . The process involves the development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, which gives the key homochiral bicycle [3.1.0]hexan-1-ol . This is then oxidized to the desired ketone . This process has been successfully demonstrated on a multi-kilogram scale .Molecular Structure Analysis
The molecular structure of “(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one” is based on its molecular formula, C6H8O . The structure includes the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of “(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one” is the catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene . This reaction leads to the formation of the key homochiral bicycle [3.1.0]hexan-1-ol, which is then oxidized to form the desired ketone .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one” include its molecular formula (C6H8O), average mass (96.127 Da), and monoisotopic mass (96.057518 Da) .properties
IUPAC Name |
(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(2)4-3-8-6(9)5(4)7/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEANOXILSYOIN-WHFBIAKZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(=O)NC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]1C(=O)NC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one |
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